molecular formula C9H10N2O B2969252 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-ol CAS No. 2490412-95-6

6,7-Dimethylpyrazolo[1,5-a]pyridin-4-ol

Cat. No.: B2969252
CAS No.: 2490412-95-6
M. Wt: 162.192
InChI Key: MPZCMUALMCQDEC-UHFFFAOYSA-N
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Description

Fundamental Structural Features and Classification of Pyrazolo[1,5-a]pyridine (B1195680) Systems

The core of 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-ol is the pyrazolo[1,5-a]pyridine bicyclic system. This structure consists of a five-membered pyrazole (B372694) ring fused to a six-membered pyridine (B92270) ring. This fusion of a π-excessive pyrazole ring and a π-deficient pyridine ring results in a unique electronic distribution that influences the chemical properties and biological activity of its derivatives.

The numbering of the pyrazolo[1,5-a]pyridine system is crucial for identifying the positions of substituent groups. In the case of this compound, two methyl groups are attached at positions 6 and 7, and a hydroxyl group is present at position 4. The presence of these functional groups is expected to modulate the molecule's polarity, solubility, and potential for intermolecular interactions.

Table 1: Key Structural Information for this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₀N₂O
CAS Number 2490412-95-6
Core Scaffold Pyrazolo[1,5-a]pyridine
Functional Groups -OH (hydroxyl), -CH₃ (methyl)

Historical Perspective on the Emergence of Pyrazolo[1,5-a]pyridine Derivatives in Academic Research

The study of pyrazolo[1,5-a]pyridine derivatives dates back several decades, with initial research focusing on their synthesis and fundamental reactivity. Over the years, interest in this class of compounds has grown substantially, driven by the discovery of their diverse biological activities. The development of new synthetic methodologies, such as [3+2] cycloaddition reactions, has further accelerated research in this area, allowing for the creation of a wide array of substituted pyrazolo[1,5-a]pyridines for various scientific investigations.

Overview of Research Significance for Pyrazolo[1,5-a]pyridin-4-ol (B1355169) Derivatives

While direct studies on this compound are not extensively documented in publicly available literature, the broader class of pyrazolo[1,5-a]pyridin-4-ol derivatives has garnered attention in medicinal chemistry. The pyrazolo[1,5-a]pyridine scaffold is considered a "privileged structure" due to its ability to interact with a variety of biological targets.

Derivatives of the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have been investigated for a wide range of therapeutic applications. For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have been explored as selective PI3Kδ inhibitors, which have potential applications in treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.gov The structural similarities suggest that pyrazolo[1,5-a]pyridin-4-ol derivatives could also exhibit interesting biological properties. The presence of a hydroxyl group at the 4-position, in particular, can be a key site for metabolic transformations or for forming hydrogen bonds with biological macromolecules.

The research into related compounds, such as 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives, has shown their potential as modulators of metabotropic glutamate (B1630785) receptor 5 (mGlu5), which is a target for neurological disorders like schizophrenia. nih.gov This highlights the potential for nitrogen-containing heterocyclic systems with a carbonyl or hydroxyl group at the 4-position to interact with central nervous system targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethylpyrazolo[1,5-a]pyridin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-5-9(12)8-3-4-10-11(8)7(6)2/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZCMUALMCQDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=CC=N2)C(=C1)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6,7 Dimethylpyrazolo 1,5 a Pyridin 4 Ol and Analogous Pyrazolo 1,5 a Pyridin 4 Ols

Classical Synthetic Approaches to Pyrazolo[1,5-a]pyridines

Traditional methods for the synthesis of the pyrazolo[1,5-a]pyridine (B1195680) ring system have historically relied on cyclocondensation and annulation reactions. These foundational strategies remain valuable for their robustness and ability to generate the core heterocyclic structure from readily available starting materials.

Cyclocondensation Reactions Utilizing Aminopyrazoles and Electrophiles

One of the most prevalent and versatile methods for constructing the pyrazolo[1,5-a]pyridine skeleton is the cyclocondensation reaction between an aminopyrazole and a suitable 1,3-bielectrophilic partner. nih.govrsc.org This approach allows for significant structural diversity in the final product, as substituents can be introduced on either the pyrazole (B372694) or the electrophilic component. rsc.org

The reaction typically involves the nucleophilic attack of the 5-aminopyrazole's amino group on one of the electrophilic centers of a β-dicarbonyl compound or its equivalent. nih.gov This is followed by an intramolecular cyclization, where the pyrazole ring nitrogen attacks the second electrophilic center, and subsequent dehydration to form the fused pyrimidine (B1678525) ring. nih.govresearchgate.net The regioselectivity of this reaction can be controlled, for instance, by using β-enaminones where an initial aza-Michael type addition-elimination directs the bonding of the aminopyrazole's NH2 group to the β-carbon of the enaminone. researchgate.net

Common 1,3-bielectrophiles employed in this synthesis include:

β-Dicarbonyl compounds rsc.org

β-Enaminones rsc.orgresearchgate.net

β-Ketonitriles rsc.org

α,β-Unsaturated systems rsc.org

Reactant 1Reactant 2 (1,3-Bielectrophile)ConditionsProductReference
5-Aminopyrazoleβ-Dicarbonyl compoundAcidic or basicPyrazolo[1,5-a]pyrimidine (B1248293) nih.gov
NH-5-Aminopyrazoleβ-EnaminoneMicrowave irradiation, solvent-free2,7-Disubstituted pyrazolo[1,5-a]pyrimidine researchgate.net
3-Amino-1H-pyrazoleβ-Dicarbonyl compoundMicrowave irradiationPyrazolo[1,5-a]pyrimidine nih.gov

Annulation Strategies for Pyrazolo[1,5-a]pyridine Ring Construction

Annulation, or ring-forming, strategies provide another classical route to the pyrazolo[1,5-a]pyridine core. A notable example is the [3+2] cycloaddition reaction. This process involves the reaction of a three-atom component with a two-atom component to form the five-membered pyrazole ring fused to the pyridine (B92270).

A common approach utilizes N-aminopyridinium ylides as 1,3-dipoles, which react with various dipolarophiles like alkenes or alkynes. acs.orgnih.gov For instance, a base-mediated [3+2]-cycloannulation of pyridinium-N-amine with (E)-β-iodovinyl sulfones has been developed to access 2-substituted pyrazolo[1,5-a]pyridines in good to high yields. rsc.org This metal-free protocol demonstrates broad substrate scope and good functional group tolerance. rsc.org Another variation involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds under metal-free conditions. organic-chemistry.org

Contemporary and Advanced Synthetic Strategies

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of pyrazolo[1,5-a]pyridines. These include transition metal-catalyzed reactions, multicomponent reactions, and the use of microwave irradiation to enhance reaction rates and yields.

Transition Metal-Catalyzed Coupling Reactions for Pyrazolo[1,5-a]pyridine Formation

Transition metal catalysis has become a powerful tool for forming the pyrazolo[1,5-a]pyridine scaffold. Palladium-catalyzed reactions are particularly prominent in this area. An efficient method involves the palladium-catalyzed, solvent-free reaction of β-halovinyl/aryl aldehydes with aminopyrazoles. rsc.orgrsc.org This strategy is applicable to a wide range of substrates and can be enhanced by microwave irradiation. rsc.org The reaction proceeds via an in situ cyclocondensation under Heck conditions. beilstein-journals.org

Rhodium catalysis has also been employed. For example, a Rh(III)-catalyzed three-component annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides under microwave heating provides an efficient route to diverse pyrazolo[1,5-a]pyrimidines. nih.gov

CatalystReactantsKey FeaturesProductReference
Palladium(II) acetate (B1210297)β-Halovinyl/aryl aldehydes, AminopyrazolesSolvent-free, Microwave-assistedPyrazolo[1,5-a]pyrimidines/pyridines rsc.orgrsc.org
Rhodium(III) complex3-Aminopyrazoles, Aldehydes, Sulfoxonium ylidesThree-component, Microwave-assistedPyrazolo[1,5-a]pyrimidines nih.gov
Palladium(II) acetatePyrazolo[1,5-a]pyrimidines/pyridines, HeteroarenesOxidative C-H/C-H cross-coupling, RegioselectiveFunctionalized Pyrazolo[1,5-a]pyrimidines/pyridines nih.gov

Multicomponent Reaction Approaches for Pyrazolo[1,5-a]pyridine Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. distantreader.org MCRs offer significant advantages, including high atom economy, simplified procedures, and the ability to rapidly generate libraries of complex molecules. researchgate.net

Several MCRs have been developed for the pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine systems. A well-established three-component reaction involves 3-amino-1H-pyrazoles, aldehydes, and an active methylene (B1212753) compound like malononitrile. nih.gov This one-pot reaction proceeds through the formation of an imine intermediate, followed by nucleophilic attack and subsequent cyclization. nih.gov Iodine-catalyzed pseudo-multicomponent reactions starting from β-ketonitriles and sulphonyl hydrazine (B178648) have also been reported. nih.gov

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

The application of microwave irradiation has revolutionized the synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyridines. nih.gov Microwave-assisted protocols often lead to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govrsc.org

Microwave heating has been successfully applied to various synthetic strategies for this scaffold:

Cyclocondensation Reactions: The microwave-assisted cyclocondensation of β-enaminones with NH-5-aminopyrazoles under solvent- and catalyst-free conditions produces 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines in high yields within minutes. researchgate.net

Three-Component Reactions: The reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds proceeds rapidly under microwave conditions, yielding products in high purity. nih.gov

Palladium-Catalyzed Reactions: The palladium-catalyzed synthesis of pyrazolo[1,5-a]pyrimidines from β-halovinyl aldehydes and 3-aminopyrazoles is significantly accelerated by microwave irradiation. rsc.org

The efficiency of microwave-assisted synthesis makes it a highly attractive and green chemistry approach for the preparation of these important heterocyclic compounds. rsc.orgnih.gov

Regioselective Synthesis of Substituted Pyrazolo[1,5-a]pyridin-4-ols

The regioselective synthesis of substituted pyrazolo[1,5-a]pyridines, including the 4-ol/4-one analogs, can be effectively achieved through cross-dehydrogenative coupling (CDC) reactions. One notable method involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, which serves as a powerful tool for constructing the pyrazolo[1,5-a]pyridine core. acs.orgnih.gov This approach is particularly relevant for the synthesis of pyrazolo[1,5-a]pyridin-4-ols, as the use of cyclic β-diketones directly installs a carbonyl group at the 4-position, which exists in tautomeric equilibrium with the desired 4-ol form.

The reaction is typically promoted by acetic acid and molecular oxygen, providing an efficient pathway to uniquely substituted pyrazolo[1,5-a]pyridine derivatives. nih.gov The process involves the coupling of N-amino-2-iminopyridines with various β-ketoesters and β-diketones. nih.gov For the synthesis of 4-oxo derivatives (the tautomer of 4-ols), cyclic diketones are ideal starting materials.

A plausible synthetic route starting from a suitably substituted N-amino-2-iminopyridine and a 1,3-dicarbonyl compound is outlined below. The reaction proceeds via a proposed mechanism involving the formation of an adduct, which then undergoes oxidative dehydrogenation and subsequent cyclization to yield the final product. nih.gov

Table 1: Synthesis of Pyrazolo[1,5-a]pyridine Derivatives via Cross-Dehydrogenative Coupling nih.gov

N-Amino-2-iminopyridine Derivative 1,3-Dicarbonyl Compound Product Yield (%)
7-Amino-5-phenyl-6-cyano-2-methyl Ethyl acetoacetate 7-Amino-5-phenyl-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester 88%
7-Amino-5-(4-chlorophenyl)-6-cyano Ethyl acetoacetate 7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester 93%
7-Amino-5-phenyl-6-cyano Dimedone 7-Amino-6-cyano-2,2-dimethyl-5-phenyl-1,2,3,4-tetrahydropyrazolo[1,5-a]quinolin-4-one 81%

This table presents examples of analogous reactions demonstrating the utility of the cross-dehydrogenative coupling methodology for creating the pyrazolo[1,5-a]pyridine core, including derivatives with a ketone at the C-4 position.

Another major strategy for the regioselective synthesis of the pyrazolo[1,5-a]pyridine skeleton is the [3+2] cycloaddition of N-aminopyridinium salts with various unsaturated compounds. sci-hub.seorganic-chemistry.orgnih.gov This method offers high and predictable regioselectivity. nih.govnih.gov For instance, a TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines and α,β-unsaturated compounds has been developed, yielding multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yields. nih.gov While not directly demonstrated for 4-ol derivatives, this method's versatility could potentially be adapted by choosing an appropriate α,β-unsaturated precursor that would allow for subsequent conversion to the 4-hydroxy group.

Preparation of Key Intermediates for Pyrazolo[1,5-a]pyridin-4-ol (B1355169) Synthesis

The successful synthesis of pyrazolo[1,5-a]pyridin-4-ols is highly dependent on the availability of crucial starting materials. The two primary classes of intermediates are 5-aminopyrazoles and N-aminopyridinium salts, corresponding to the two main synthetic strategies.

Synthesis of 5-Aminopyrazoles:

5-Aminopyrazoles are versatile precursors frequently used in the synthesis of fused pyrazoloazines, including pyrazolo[1,5-a]pyridines and their isomers. beilstein-journals.orgresearchgate.netnih.gov These intermediates are commonly synthesized through the reaction of β-ketonitriles or their derivatives with hydrazines. beilstein-journals.org

The general synthetic approach involves the condensation of a hydrazine with a compound containing a nitrile group and a ketone or a related functional group in the β-position. The reaction typically proceeds via nucleophilic attack of the hydrazine followed by cyclization to form the 5-aminopyrazole ring. beilstein-journals.org

Table 2: Examples of 5-Aminopyrazole Synthesis beilstein-journals.org

Reactant 1 Reactant 2 Product Conditions
Benzoylacetonitrile Phenylhydrazine 5-Amino-1,3-diphenyl-1H-pyrazole Base-catalyzed reaction followed by condensation
Malononitrile Hydrazine 3,5-Diaminopyrazole Reaction with hydrazine

This table illustrates common methods for synthesizing the 5-aminopyrazole intermediate, a key building block for pyrazolo[1,5-a]pyridine systems.

Synthesis of N-Aminopyridinium Intermediates:

The traditional synthesis of pyrazolo[1,5-a]pyridines often begins with the amination of a pyridine derivative to form an N-aminopyridinium salt. sci-hub.se These salts serve as the 1,3-dipole precursor in subsequent [3+2] cycloaddition reactions. acs.orgnih.govresearchgate.net The preparation of these intermediates is a critical first step in many regioselective synthetic protocols. sci-hub.se The choice of aminating agent and the substitution pattern on the initial pyridine ring are crucial for directing the regioselectivity of the final cyclization step. sci-hub.se

Mechanistic Investigations of Reactions Involving Pyrazolo 1,5 a Pyridin 4 Ol Precursors and Derivatives

Detailed Mechanistic Elucidation of Ring Formation and Functionalization Processes

The construction of the pyrazolo[1,5-a]pyridine (B1195680) core is predominantly achieved through cycloaddition reactions, with the [3+2] annulation being a frequently proposed mechanism. researchgate.netacs.org One common strategy involves the reaction between N-aminopyridinium ylides and suitable dipolarophiles like alkenes or alkynes. organic-chemistry.org The mechanistic pathway for this transformation is understood as a concerted [3+2] cycloaddition process. acs.orgnih.gov

Another well-documented mechanism is the cross-dehydrogenative coupling (CDC) reaction. A plausible pathway for this process begins with the activation of an N-amino-2-iminopyridine by an acid, such as acetic acid. acs.orgnih.gov This is followed by the nucleophilic addition of the enol form of a β-dicarbonyl compound. The resulting adduct then undergoes oxidative dehydrogenation, often facilitated by molecular oxygen, and subsequent cyclization and dehydration to yield the final pyrazolo[1,5-a]pyridine product. acs.orgnih.gov An alternative route suggests that dehydration and cyclization of the adduct may occur before the oxidative dehydrogenation step. acs.orgnih.gov

The traditional synthesis of pyrazolo[1,5-a]pyridine derivatives often involves the amination of a pyridine (B92270) followed by a 1,3-dipolar cycloaddition with an alkynylester. sci-hub.se Functionalization of the pre-formed pyrazolo[1,5-a]pyridine ring is also a key area of mechanistic study. Palladium-catalyzed cross-coupling reactions are frequently employed to introduce a variety of functional groups, expanding the structural diversity of these compounds. nih.govrsc.org

Reaction TypeKey Mechanistic StepsTypical ReactantsReference
[3+2] Cycloaddition/AnnulationConcerted cycloaddition of a three-atom component and a two-atom component.N-aminopyridinium ylides and alkenes/alkynes. acs.orgorganic-chemistry.orgnih.gov
Cross-Dehydrogenative Coupling (CDC)1. Acid-promoted activation. 2. Nucleophilic addition of enol. 3. Oxidative dehydrogenation. 4. Cyclization/Dehydration.N-amino-2-iminopyridines and β-dicarbonyl compounds. acs.orgnih.gov
1,3-Dipolar CycloadditionReaction between a 1,3-dipole and a dipolarophile.N-amino-pyridinium salt and an alkynylester. sci-hub.se

Role of Catalytic Systems and Reagents in Directing Reaction Pathways

The choice of catalysts and reagents is paramount in guiding the reaction towards the desired pyrazolo[1,5-a]pyridine product, often influencing yield, selectivity, and reaction conditions. While some synthetic routes are designed to be catalyst-free, many rely on specific mediators to achieve high efficiency.

In the context of cross-dehydrogenative coupling, a notable system utilizes acetic acid and molecular oxygen, presenting a green, catalyst-free approach. acs.orgnih.gov However, palladium catalysts, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), have been shown to be effective in specific solvents like acetic acid or DMF for related transformations. acs.orgnih.gov Palladium catalysis is also central to C-H bond activation strategies for the direct functionalization of the pyrazolo[1,5-a]pyridine core, enabling the formation of complex derivatives like 3,3'-bipyrazolo[1,5-a]pyridines. researchgate.netnih.gov

Other reagents play a crucial mediating role. For instance, Phenyliodonium diacetate (PIDA) is used to facilitate the regioselective cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes. organic-chemistry.org Similarly, a (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)-mediated protocol has been developed for the [3+2] annulation–aromatization of N-aminopyridines and α,β-unsaturated compounds. acs.org For certain cycloaddition reactions, immobilized Copper(II) complexes have been explored as reusable, heterogeneous catalysts. nih.gov

Catalyst/ReagentReaction TypeRole/FunctionReference
Acetic Acid / O₂Cross-Dehydrogenative Coupling (CDC)Promotes reaction under catalyst-free, aerobic conditions. acs.orgnih.gov
Palladium(II) CatalystsCDC / C-H Activation / Cross-CouplingCatalyzes C-C bond formation and functionalization. researchgate.netacs.orgnih.gov
PIDA (Phenyliodonium diacetate)[3+2] CycloadditionMediates regioselective cycloaddition. organic-chemistry.org
TEMPO[3+2] Annulation-AromatizationMediates the annulation and subsequent aromatization. acs.org
Immobilized Cu(II) ComplexesAzomethine Imine-Alkyne CycloadditionActs as a heterogeneous catalyst. nih.gov

Theoretical and Computational Analysis of Reaction Mechanisms and Transition States

To gain deeper insight into the reaction dynamics, theoretical and computational methods are increasingly being employed. Density Functional Theory (DFT) calculations have proven to be a powerful tool for outlining plausible reaction mechanisms and understanding the energetic profiles of different pathways. researchgate.net These computational studies can help to rationalize experimentally observed outcomes, such as regioselectivity, by calculating the energies of transition states and intermediates. researchgate.net

For example, computational analyses have been used to compare the stability of potential products, confirming that the formation of certain isomers is energetically favored over others. researchgate.net Methods such as Hartree-Fock (HF) and DFT with basis sets like 6-31G(d) are utilized for the geometric optimization of reactant and product molecules. researchgate.net Further analyses, including Frontier Molecular Orbital (FMO), Electrostatic Potential (ESP), and Molecular Electrostatic Potential (MEP) maps, provide valuable information about the reactivity and stability of the involved species. researchgate.net Such theoretical studies are not limited to synthesis, but also extend to understanding the photophysical properties of these molecules, including investigations into excited-state intramolecular proton transfer (ESIPT) processes. rsc.org

Studies on Regioselectivity and Chemoselectivity in Pyrazolo[1,5-a]pyridin-4-ol (B1355169) Synthesis

Controlling the regioselectivity in the synthesis of substituted pyrazolo[1,5-a]pyridines is a significant challenge, particularly when using unsymmetrical precursors. sci-hub.seacs.org The formation of mixtures of regioisomers can complicate purification and limit the accessibility of specific target molecules. sci-hub.se Consequently, developing synthetic methods that offer high and predictable regioselectivity is a key research focus.

Several strategies have been successfully developed to address this challenge. One approach identified a versatile enamine intermediate that allows for regioselective cyclization to furnish either pyrazolo[1,5-a]- or imidazo[1,5-a]pyridines, depending on the reaction conditions. acs.org The nature of substituents on the starting materials has also been shown to exert strong control over regioselectivity. In TEMPO-mediated reactions, the use of N-aminopyridines with strong electron-donating groups resulted in the formation of a single regioisomer. acs.org

Chemoselectivity has also been investigated, for instance, in the reaction between isoflavones and 3-aminopyrazole (B16455). The outcome of this reaction was found to be dependent on the energy source: microwave irradiation favored the formation of 5,6-diarylpyrazolo[1,5-a]pyrimidines, while conventional heating led to the 6,7-diaryl isomers. nih.gov In many cases, the definitive confirmation of the structure and regiochemistry of the synthesized compounds is achieved through X-ray crystallographic analysis. acs.orgnih.gov

Factor Influencing SelectivityObservationOutcomeReference
Reaction ConditionsDivergent synthesis from a common enamine intermediate.Selective formation of pyrazolo[1,5-a]pyridines or imidazo[1,5-a]pyridines. acs.org
Substituent EffectsPresence of strong electron-donating groups on the N-aminopyridine.Formation of a single regioisomeric product. acs.org
Energy Source (Chemoselectivity)Microwave irradiation vs. conventional heating.Formation of different structural isomers (5,6-diaryl vs. 6,7-diaryl). nih.gov

Derivatization and Functionalization of the Pyrazolo 1,5 a Pyridin 4 Ol Core

Site-Selective Functionalization of the Pyrazolo[1,5-a]pyridin-4-ol (B1355169) Nucleus

The reactivity of the pyrazolo[1,5-a]pyridine (B1195680) ring system allows for selective chemical modifications at various positions. The electronic properties of the fused heterocyclic system, influenced by the nitrogen atoms and the hydroxyl group, dictate the regioselectivity of these reactions.

Electrophilic Substitution:

Electrophilic substitution reactions on the pyrazolo[1,5-a]pyrimidine (B1248293) core, a related scaffold, have been shown to be highly dependent on the reaction conditions, suggesting that similar selectivity could be achieved for the pyrazolo[1,5-a]pyridine system. For the parent pyrazolo[1,5-a]pyrimidine, nitration using a mixture of nitric and sulfuric acids results in substitution at the 3-position of the pyrazole (B372694) ring. researchgate.net In contrast, using nitric acid in acetic anhydride (B1165640) leads to nitration at the 6-position of the pyrimidine (B1678525) ring. researchgate.net Bromination reactions typically yield 3-bromo and 3,6-dibromo derivatives. researchgate.net

For 6,7-dimethylpyrazolo[1,5-a]pyridin-4-ol, the positions available for electrophilic attack are C2, C3, and C5. The directing effects of the dimethyl groups on the pyridine (B92270) ring and the hydroxyl and pyrazole nitrogen atoms would influence the outcome. It is predicted that the C3 position on the pyrazole ring and the C5 position on the pyridine ring are the most likely sites for electrophilic substitution.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

Reagent Predicted Position of Substitution
HNO₃/H₂SO₄ C3
HNO₃/(CH₃CO)₂O C5

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (NAS) is a powerful tool for introducing a wide range of functional groups onto the pyrazolo[1,5-a]pyrimidine core, particularly at the 5- and 7-positions of the pyrimidine ring. nih.gov This is typically achieved by first converting the hydroxyl groups at these positions into better leaving groups, such as chlorides, using reagents like phosphorus oxychloride (POCl₃). mdpi.comnih.gov The resulting chloro derivatives can then react with various nucleophiles.

In the case of this compound, the hydroxyl group at the C4 position can be converted to a triflate or a halide, rendering the C4 position susceptible to nucleophilic attack. This would allow for the introduction of amines, thiols, and other nucleophiles at this position. The reactivity of the chlorine atom at position 7 of the pyrazolo[1,5-a]pyrimidine core is noted to be particularly high, suggesting that if a similar transformation were applied to the pyridin-4-ol, the resulting derivative would be highly reactive towards nucleophiles. nih.gov

Introduction of Diverse Chemical Moieties via Post-Synthetic Transformations

Post-synthetic modifications of the functionalized this compound core enable the generation of a vast array of derivatives. Metal-catalyzed cross-coupling reactions are particularly valuable in this context.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, are extensively used to form carbon-carbon and carbon-nitrogen bonds, respectively, on the pyrazolo[1,5-a]pyrimidine scaffold. nih.govnih.gov These methods allow for the introduction of diverse aryl, heteroaryl, and amino groups. For instance, a 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine intermediate has been successfully used in Suzuki coupling reactions with various boronic acid pinacol (B44631) esters to introduce different substituents at the 5-position. nih.gov

Applying this strategy to this compound, a halogenated derivative (e.g., 4-chloro-6,7-dimethylpyrazolo[1,5-a]pyridine) could serve as a key intermediate. This intermediate could then be subjected to a variety of palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents at the C4 position.

Table 2: Examples of Post-Synthetic Transformations via Palladium-Catalyzed Cross-Coupling on a Halogenated Pyrazolo[1,5-a]pyridine Intermediate

Coupling Reaction Reactant Introduced Moiety
Suzuki Coupling Arylboronic acid Aryl group
Buchwald-Hartwig Amination Amine Amino group

The versatility of these cross-coupling reactions allows for the systematic modification of the pyrazolo[1,5-a]pyridine core, enabling the exploration of how different substituents at specific positions affect the molecule's properties.

Synthesis of Libraries of this compound Analogs for Research Purposes

The development of synthetic routes that allow for the creation of libraries of analogs is essential for high-throughput screening and medicinal chemistry research. The synthetic strategies for the pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine cores can be adapted for this purpose.

A common and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds. researchgate.netmdpi.com This approach can be extended to the synthesis of pyrazolo[1,5-a]pyridines. By varying the substituents on both the aminopyrazole and the dicarbonyl starting materials, a diverse library of analogs can be generated.

For the synthesis of a library based on this compound, one could envision a modular approach starting from a substituted 3-aminopyrazole (B16455) and a suitably substituted diketone. The subsequent functionalization of the core, as described in the previous sections, would further expand the diversity of the library. For example, a key intermediate, such as 4-chloro-6,7-dimethylpyrazolo[1,5-a]pyridine, could be used in parallel synthesis schemes to react with a large number of different nucleophiles or coupling partners.

The generation of such libraries is crucial for identifying compounds with desired biological activities and for understanding the structure-activity relationships of this class of molecules. The ability to introduce a wide variety of substituents, including alkyl, aryl, amino, and halogen groups, at different positions allows for the fine-tuning of the compound's properties. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Pyrazolo 1,5 a Pyridin 4 Ol Compounds

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments in a suitable deuterated solvent like DMSO-d₆ or CDCl₃ would provide a comprehensive structural analysis.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The aromatic region would feature signals for the protons on the pyrazolo[1,5-a]pyridine (B1195680) core. Based on related pyrazolo[1,5-a]pyrimidine (B1248293) structures, the proton at position 2 (H-2) is typically deshielded and appears downfield. mdpi.com The protons at positions 3 and 5 would also produce characteristic signals in the aromatic region. The two methyl groups at positions 6 and 7 would each give rise to a singlet in the upfield region, likely between δ 2.0 and 3.0 ppm. mdpi.com The hydroxyl proton at position 4 would appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms. The spectrum for this compound would display nine distinct signals. The carbons of the heterocyclic core would resonate in the aromatic region (typically δ 100-160 ppm). mdpi.comacs.org The carbon bearing the hydroxyl group (C-4) would be shifted downfield due to the electronegativity of the oxygen atom. The two methyl carbons would appear at the high-field end of the spectrum. Distinguishing between the C-5 and C-7 signals can be achieved by analyzing long-range coupling constants or through 2D NMR experiments. researchgate.net

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the positions of the methyl groups by observing correlations from the methyl protons to the quaternary carbons of the pyridine ring (C-6 and C-7).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆.
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2~8.5~146
3~6.5 - 7.5~100 - 110
4-~155 - 165
4-OHBroad singlet-
5~6.8 - 7.2~110 - 120
6-~145 - 150
6-CH₃~2.5~16 - 18
7-~160 - 165
7-CH₃~2.6~24 - 26
8a-~147

Note: Predicted values are based on data for analogous pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine structures. mdpi.comacs.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides a highly accurate molecular weight, which can be used to deduce the molecular formula.

For this compound (C₉H₁₀N₂O), HRMS analysis, typically using Electrospray Ionization (ESI), would be expected to show a prominent protonated molecular ion peak [M+H]⁺. The experimentally measured m/z value is then compared to the theoretically calculated mass for the proposed formula. A close match (typically within 5 ppm) provides strong evidence for the correct elemental composition. This technique is routinely used to confirm the identity of newly synthesized pyrazolo[1,5-a]pyridine derivatives. acs.org

Table 2: HRMS Data for this compound.
Molecular FormulaAdductCalculated Exact Mass (m/z)Expected Experimental Mass (m/z)
C₉H₁₀N₂O[M+H]⁺163.0866163.0866 ± 0.0008

Fourier Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

FT-IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties, respectively.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum reveals the vibrational frequencies of bonds within the molecule, allowing for the identification of key functional groups. For this compound, the spectrum would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹. The region between 1450-1650 cm⁻¹ would contain multiple sharp bands corresponding to the C=C and C=N stretching vibrations of the fused aromatic ring system. These characteristic peaks are consistent with spectra reported for other pyrazolo[1,5-a]pyridine and related heterocyclic systems. acs.orgd-nb.info

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption spectrum of pyrazolo[1,5-a]pyridine derivatives is highly dependent on the substituents attached to the ring system. nih.gov Generally, these compounds exhibit a main absorption band in the range of 340-440 nm, which is attributed to an intramolecular charge transfer (ICT) process. nih.gov For this compound, the electron-donating nature of the hydroxyl and methyl groups would influence the energy of the electronic transitions, and thus the position of the absorption maximum (λmax). The spectrum would likely show characteristic π-π* and n-π* transitions associated with the conjugated heterocyclic system.

Table 3: Expected Spectroscopic Data (FT-IR and UV-Vis) for this compound.
Spectroscopy TypeExpected FeatureApproximate Range
FT-IRO-H stretch (hydroxyl)3200-3600 cm⁻¹ (broad)
FT-IRAromatic C-H stretch3000-3100 cm⁻¹
FT-IRAliphatic C-H stretch (methyl)2850-3000 cm⁻¹
FT-IRC=C and C=N stretch (aromatic)1450-1650 cm⁻¹
UV-Visπ → π* / ICT~340-440 nm

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Characterization

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide unequivocal proof of its atomic connectivity and constitution.

The analysis would confirm the planarity of the fused pyrazolo[1,5-a]pyridine ring system, a characteristic feature of this scaffold. nih.gov It would also yield precise bond lengths, bond angles, and torsion angles. Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding (e.g., involving the hydroxyl group) and π-π stacking between the aromatic rings. researchgate.net For related heterocyclic structures, various crystal systems have been observed, including monoclinic and orthorhombic. researchgate.netmdpi.com

Table 4: Representative Crystallographic Parameters for Pyrazolo[1,5-a]pyridine Analogs.
ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/n
Key FindingsConfirmation of ring planarity, bond lengths, and intermolecular hydrogen bonding networks.

Note: Data is representative of analogous heterocyclic compounds, as specific data for this compound is not publicly available. mdpi.com

Computational Chemistry and Theoretical Studies on 6,7 Dimethylpyrazolo 1,5 a Pyridin 4 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. This method is favored for its balance of accuracy and computational efficiency. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.

For 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-ol, DFT calculations would typically be employed to determine its optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. These calculations can also provide a wealth of information about the molecule's electronic structure. For instance, the distribution of electron density can be visualized to identify electron-rich and electron-deficient regions, which is crucial for predicting how the molecule will interact with other chemical species.

Furthermore, DFT is instrumental in predicting the reactivity of a molecule. By calculating various electronic parameters, such as the distribution of charges on different atoms and the mapping of the molecular electrostatic potential (MEP), researchers can pinpoint the likely sites for electrophilic and nucleophilic attack. In related pyrazolo[1,5-a]pyrimidine (B1248293) systems, DFT has been successfully used to model geometrical parameters with high accuracy. doaj.org

Molecular Orbital Analysis: HOMO-LUMO Gaps and Frontier Orbital Theory Applications

A key aspect of understanding a molecule's chemical behavior lies in the analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are central to the Frontier Orbital Theory, which explains chemical reactivity in terms of the interactions between the HOMO of one molecule and the LUMO of another.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. nih.gov

For this compound, a molecular orbital analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. This would reveal which parts of the molecule are most involved in electron donation and acceptance. In studies of similar pyrazolo[1,5-a]pyrimidine derivatives, it has been observed that absorption spectra are often dominated by HOMO → LUMO electronic transitions. nih.gov The nature of the substituents on the pyrazolo[1,5-a]pyrimidine core can significantly influence the HOMO-LUMO gap and, consequently, the photophysical properties of the molecule. nih.gov

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study on this compound, based on findings for analogous compounds.

Parameter Calculated Value (eV)
Energy of HOMO-5.8
Energy of LUMO-1.2
HOMO-LUMO Gap (ΔE)4.6

Note: The values presented in this table are illustrative and based on typical ranges for similar heterocyclic compounds. They are not the result of specific calculations for this compound.

Prediction of Molecular Conformations and Conformational Energetics

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its biological activity and physical properties. Computational methods can be used to predict the most stable conformations of a molecule and to understand the energy differences between various spatial arrangements.

For a molecule like this compound, which has a relatively rigid fused ring system, the conformational flexibility will primarily be associated with the orientation of the hydroxyl group and any potential puckering of the rings if they are not perfectly planar. Computational techniques can be used to perform a conformational search to identify the different possible low-energy structures. The relative energies of these conformers can then be calculated to determine their populations at a given temperature. In studies of related heterocyclic systems, it has been shown that the planarity of the ring structures can be influenced by substituents, which in turn affects their crystal packing and intermolecular interactions. rsc.org

Advanced Computational Methods for Predicting Spectroscopic Properties and Reactivity

Beyond basic electronic structure and reactivity, advanced computational methods can be employed to predict various spectroscopic properties of this compound. For example, Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate the UV-visible absorption spectrum of the molecule, providing information about its electronic transitions. nih.gov

Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, can also be simulated computationally. These calculations can help in the assignment of experimentally observed vibrational bands to specific molecular motions. Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated, which is an invaluable tool for confirming the structure of a synthesized compound. doaj.org

In terms of reactivity, more advanced computational models can be used to study reaction mechanisms involving this compound. By calculating the energy profiles of potential reaction pathways, researchers can determine the most likely mechanisms and predict the products of a reaction. These computational insights can guide the design of new synthetic routes and the development of novel derivatives with desired properties.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations of Pyrazolo 1,5 a Pyridin 4 Ol Derivatives

Methodologies for Systematized SAR Derivation in Pyrazolo[1,5-a]pyridine (B1195680) Scaffolds

Systematic SAR studies are fundamental to optimizing the therapeutic potential of the pyrazolo[1,5-a]pyridine scaffold. nih.govnih.gov These investigations typically involve the synthesis of a focused library of analogues with modifications at various positions of the heterocyclic core. nih.gov Common strategies include:

Scaffold Hopping: This approach involves replacing the central chemical scaffold with a different one while maintaining similar biological activity. This can lead to the discovery of novel intellectual property and improved physicochemical properties. An example is the transition from imidazo[1,2-a]pyrazines to pyrazolo[1,5-a]pyrimidines as TTK inhibitors. nih.gov

Bioisosteric Replacement: This technique involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.

Three-Component Reactions and Microwave-Assisted Synthesis: These efficient synthetic methods allow for the rapid generation of a diverse range of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, facilitating comprehensive SAR studies. nih.govrsc.org

Palladium-Catalyzed Cross-Coupling and Click Chemistry: These modern synthetic tools enable the introduction of a wide array of functional groups, significantly broadening the chemical space that can be explored in SAR investigations. nih.govrsc.org

Through these systematic approaches, researchers can identify key structural features responsible for the desired biological activity and optimize lead compounds.

Influence of Substituent Position and Electronic Properties on Molecular Recognition

The position and electronic nature of substituents on the pyrazolo[1,5-a]pyridine core play a critical role in molecular recognition and biological activity. nih.govmdpi.com The rigid and planar nature of this fused N-heterocyclic system provides a well-defined framework for interactions with biological targets. nih.gov

In the context of 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-ol, the methyl groups at positions 6 and 7 would be expected to increase lipophilicity and provide steric bulk, which could influence binding to a target protein. The hydroxyl group at position 4 is a key hydrogen bond donor and acceptor, which can be critical for anchoring the molecule within a protein's active site.

A study on pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives as antitubercular agents revealed that the position of a methyl group on the pyridine (B92270) ring significantly impacted activity, with the 5-position being optimal. nih.gov This highlights the sensitivity of biological activity to the precise placement of even small alkyl groups.

The electronic properties of substituents also influence the photophysical properties of these compounds. Electron-donating groups at position 7 of the pyrazolo[1,5-a]pyrimidine ring have been shown to enhance absorption and emission, a finding that is relevant for their application as fluorescent probes. rsc.orgrsc.org This underscores the importance of considering the electronic effects of substituents in the design of new derivatives for various applications.

Computational Approaches to SAR/SMR: Molecular Docking and Ligand-Protein Interaction Profiling

Computational methods are invaluable tools for elucidating SAR and SMR, providing insights that can guide the synthesis and evaluation of new compounds. rsc.org Molecular docking and ligand-protein interaction profiling are particularly prominent techniques. researchgate.net

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It allows researchers to visualize potential binding modes and identify key interactions, such as hydrogen bonds and hydrophobic contacts. For example, docking studies of pyrazolo[1,5-a]pyrimidine derivatives with cyclin-dependent kinases (CDKs) have been used to understand the binding mechanisms underlying their cytotoxic activity. ekb.egekb.eg In one study, docking of pyrazolo[1,5-a]pyrimidine inhibitors into the PI3Kδ protein (PDB: 2WXP) revealed that an oxygen atom in a morpholine (B109124) ring could form a crucial hydrogen bond with Val-828 in the hinge region of the enzyme. nih.govmdpi.com

Ligand-Protein Interaction Profiling: This involves a broader analysis of the types and frequencies of interactions between a ligand and a protein. This can help in understanding the key determinants of binding affinity and selectivity. For instance, X-ray crystallography of a pyrazolo[1,5-a]pyrimidine inhibitor bound to TTK kinase revealed a unique bound water molecule and extensive hydrophobic interactions with specific amino acid residues. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. researchgate.net By analyzing various molecular descriptors, QSAR models can predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

These computational approaches, often used in conjunction with experimental data, provide a powerful platform for understanding the molecular basis of activity and for the rational design of more effective pyrazolo[1,5-a]pyridine-based therapeutic agents.

Understanding Mechanistic Aspects of Molecular Interactions (e.g., Kinase Binding, Enzyme Inhibition)

Pyrazolo[1,5-a]pyridine and its related pyrimidine (B1678525) analogues are known to interact with a variety of biological targets, with protein kinases being a particularly important class. nih.govrsc.org Understanding the mechanistic details of these interactions is crucial for developing selective and potent inhibitors.

Kinase Binding: Many pyrazolo[1,5-a]pyrimidine derivatives function as ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of kinases. nih.govrsc.org Their unique structural features allow them to mimic ATP and form key interactions within this site. nih.gov For example, structural analysis has shown that these compounds can form a "donor-acceptor-donor" hydrogen bonding pattern with the kinase hinge region, a common feature for many kinase inhibitors. nih.gov The N1 atom of the pyrazolo[1,5-a]pyrimidine scaffold is often involved in forming a hydrogen bond with a backbone amide in the hinge region, as seen in the interaction with Met592 of TrkA kinase. mdpi.com

Enzyme Inhibition: Beyond kinases, these scaffolds have shown inhibitory activity against other enzymes. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of phosphodiesterase-4 (PDE4). nih.gov The SAR of these compounds revealed that minor structural modifications could significantly impact their inhibitory potency against PDE4. nih.gov

The table below summarizes the inhibitory activities of some pyrazolo[1,5-a]pyrimidine derivatives against various kinases, illustrating the potential of this scaffold in drug discovery.

Compound TypeTarget KinaseKey SAR FindingsReference
Picolinamide-substituted pyrazolo[1,5-a]pyrimidinesTrkAAmide bond at position 3 and a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at position 5 significantly enhanced activity. mdpi.com
3-Carboxamide-linked pyrazolo[1,5-a]pyrimidinesTrkACarboxamide moiety at position 3 is crucial for inhibition. mdpi.com
Macrocyclic pyrazolo[1,5-a]pyrimidinesPan-TrkA morpholine group improved selectivity, and fluorine incorporation enhanced interactions with Asn655. mdpi.com
5-(indol-4-yl)pyrazolo[1,5-a]pyrimidinesPI3KδIndole group at C(5) forms a hydrogen bond with Asp-787, contributing to selectivity. mdpi.com
Pyrazolo[1,5-a]pyrimidinesTTKIncorporation of polar moieties in hydrophobic regions modulates physicochemical properties while maintaining potency. nih.gov

These examples demonstrate the importance of detailed mechanistic studies, often aided by X-ray crystallography and computational modeling, in understanding how these molecules interact with their biological targets and in guiding the design of next-generation inhibitors.

Advanced Research Applications and Potential of Pyrazolo 1,5 a Pyridin 4 Ol Scaffolds

Pyrazolo[1,5-a]pyridin-4-ol (B1355169) Derivatives as Molecular Probes in Chemical Biology

The pyrazolo[1,5-a]pyridine (B1195680) and pyrazolo[1,5-a]pyrimidine (B1248293) cores are recognized as promising fluorophores, making them ideal candidates for the development of molecular probes. nih.govlupinepublishers.com These probes are crucial tools for visualizing and understanding dynamic processes within biological systems. rsc.org

Derivatives of this scaffold have been engineered to function as fluorescent sensors for various biological parameters. For instance, a novel fluorescent probe based on a pyrazolo[1,5-a]pyridine derivative was developed to detect pH changes in acidic cellular environments. nih.gov This probe demonstrated a high quantum yield (0.64), rapid response time of less than 10 seconds, and high selectivity, making it suitable for imaging acidic organelles like lysosomes. nih.gov The sensing mechanism relies on an intramolecular charge transfer (ICT) process, which is modulated by pH. nih.gov

Furthermore, the solvatochromic properties of these scaffolds—their ability to change color in response to the polarity of their environment—have been leveraged to create probes for specific cellular components. A fluorescent core called fluoremidine (FD), based on a pyrazolo[1,5-a]pyridine-fused pyrimidine (B1678525), exhibits "turn-on" fluorescence in lipophilic (low polarity) environments. researchgate.net This characteristic was successfully used to design a probe, FD13, for specifically visualizing lipid droplets within living cells. researchgate.net The tunability of the scaffold's photophysical properties through chemical modification is a key advantage. nih.govresearchgate.net Introducing electron-donating groups at specific positions can enhance both absorption and emission, while other modifications can shift the emission wavelength. researchgate.netnih.gov

Table 1: Examples of Pyrazolo[1,5-a]pyridine/pyrimidine-Based Molecular Probes
Probe TypeScaffoldSensing TargetKey PropertiesReference
pH Probe (PP-1)Pyrazolo[1,5-a]pyridineAcidic pH (pKa = 3.03)High quantum yield (0.64), fast response (<10s), ICT mechanism. nih.gov
Lipid Droplet Probe (FD13)Pyrazolo[1,5-a]pyridine-fused pyrimidineLipid DropletsTurn-on fluorescence in lipophilic environments, excellent solvatochromism. researchgate.net
Anion SensorPyrazolo[1,5-a]pyrimidineCyanide (CN⁻)Detection via UV-Vis and fluorescence changes. lupinepublishers.com

Exploration of Pyrazolo[1,5-a]pyridin-4-ol Scaffolds in Materials Science

The same photophysical properties that make pyrazolo[1,5-a]pyridine and pyrimidine derivatives useful as biological probes also make them attractive for applications in materials science. nih.govnih.gov Their rigid and highly planar structure is a vital feature for optoelectronic applications. lupinepublishers.com These compounds are being explored as alternatives to conventional organic fluorophores like BODIPY and rhodamine, as they can offer comparable performance with the added benefits of more sustainable and cost-effective synthesis. lupinepublishers.comrsc.org

A key area of interest is the development of solid-state emitters for technologies like organic light-emitting devices (OLEDs). Many traditional fluorophores suffer from aggregation-caused quenching, where their fluorescence diminishes in the solid state. However, strategic substitution on the pyrazolo[1,5-a]pyrimidine core can lead to compounds with high solid-state emission intensities. rsc.orgnih.gov For example, derivatives bearing simple aryl groups have been shown to exhibit good solid-state quantum yields, ranging from 0.18 to 0.63. rsc.org

The tunability of their electronic properties is critical. Theoretical and experimental studies have shown that placing electron-donating groups at position 7 of the pyrazolo[1,5-a]pyrimidine ring enhances absorption and emission intensities, which is crucial for creating efficient optical materials. nih.govresearchgate.net This fine-tuning allows for the rational design of materials with specific desired characteristics for use in organic solar cells, non-linear optics, and chemosensors. lupinepublishers.com

Table 2: Photophysical Properties of Substituted Pyrazolo[1,5-a]pyrimidines for Materials Science
Compound ClassKey Structural FeatureNotable PropertyPotential ApplicationReference
7-Aryl-3-methyl-pyrazolo[1,5-a]pyrimidinesElectron-donating groups at position 7Tunable and improved absorption/emission behavior.Optical materials nih.gov
Pyrazolo[1,5-a]pyrimidine-triphenylamine hybridsDonor-acceptor structureSolvatofluorochromism due to ICT.Chemosensors, NLO materials researchgate.net
Aryl-substituted Pyrazolo[1,5-a]pyrimidinesSimple aryl groups (e.g., Phenyl, 4-Methoxyphenyl)High solid-state emission (QYSS up to 0.63).Organic Light-Emitting Diodes (OLEDs) rsc.org

Rational Design Principles for Developing Targeted Pyrazolo[1,5-a]pyridin-4-ol Derivatives for Specific Receptors/Enzymes

The pyrazolo[1,5-a]pyridine and pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets, particularly protein kinases. nih.govrsc.orgnih.gov Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer, making them prime targets for therapeutic intervention. nih.govrsc.org The rigid framework of the scaffold serves as an excellent anchor for positioning functional groups to interact with specific amino acid residues in the ATP-binding pocket of these enzymes. researchgate.net

Rational drug design involves leveraging detailed structure-activity relationship (SAR) data and co-crystal structures to guide the synthesis of more potent and selective inhibitors. For pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, several key design principles have been established:

Hinge-Binding Motif : The nitrogen atoms within the pyrazole (B372694) and pyrimidine rings frequently form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site, mimicking the interactions of the natural ligand, ATP. For example, in CK2 kinase inhibitors, the N2 atom of the pyrazolo[1,5-a]pyrimidine core and a C7 amino group interact directly with the hinge. nih.gov Similarly, the N1 atom forms a hydrogen bond with Met592 in the hinge region of Tropomyosin Receptor Kinase (Trk). mdpi.com

Exploration of Pockets : Substituents at different positions are designed to extend into specific pockets of the enzyme active site to enhance potency and selectivity. In the design of SRC kinase inhibitors, modifying the N1 position with flexible, water-solubilizing groups allowed for exploration of the sugar/phosphate regions of the ATP site, leading to novel binding profiles. acs.org For Trk inhibitors, adding a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the C5 position significantly increased inhibitory activity. mdpi.com

Selectivity Enhancement : Minor structural modifications can dramatically alter selectivity between closely related kinases. In the development of AAK1 inhibitors, a structure-guided approach using macrocyclization of the pyrazolo[1,5-a]pyrimidine scaffold helped identify compounds with improved selectivity over the closely related kinase BIKE. biorxiv.org For Pim-1 kinase inhibitors, the pyrazolo[1,5-a]pyrimidine core itself was found to be highly selective against a large panel of other kinases. nih.gov

These principles have guided the development of potent and selective inhibitors for a wide array of kinases, including CK2, Trk, Pim-1, SRC, and many others involved in oncology. nih.govnih.govmdpi.comacs.orgnih.gov

Table 3: Structure-Activity Relationship (SAR) Insights for Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
Kinase TargetPosition of ModificationFavorable Substituent/StrategyEffect on ActivityReference
Tropomyosin Receptor Kinase (Trk)C3Picolinamide (carboxamide group)Significantly enhanced activity. mdpi.com
Tropomyosin Receptor Kinase (Trk)C52,5-difluorophenyl-substituted pyrrolidineIncreased Trk inhibition. mdpi.com
CK2 KinaseC77-oxetan-3-yl amino groupLowered lipophilicity, reduced plasma protein binding. nih.gov
SRC KinaseN1Flexible water-solubilizing groupsImproved drug-like properties and altered selectivity. acs.org
AAK1 KinaseScaffoldMacrocyclizationImproved selectivity against related NAK family kinases. biorxiv.org

Future Research Directions and Unresolved Challenges in Pyrazolo 1,5 a Pyridin 4 Ol Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards environmental responsibility has spurred the development of green synthetic methodologies for heterocyclic compounds like pyrazolo[1,5-a]pyridines. nih.govencyclopedia.pub Traditional synthesis often involves harsh conditions, hazardous solvents, and multi-step processes that generate significant waste. encyclopedia.pub Future research is intensely focused on creating cleaner, more efficient, and economically viable synthetic routes.

Key areas of innovation include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. nih.gov It represents a more energy-efficient alternative to conventional heating.

Sonochemical Methods: The use of ultrasound as a source of energy for chemical reactions is another promising green approach. A catalyst-free, one-pot sonochemical strategy has been developed for synthesizing polysubstituted pyrazolo[1,5-a]pyridines in excellent yields via a [3+2] cycloaddition process. researchgate.net

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, minimizing intermediate isolation steps and reducing solvent and energy consumption. nih.gov Rhodium-catalyzed MCRs have been effectively used to create variously substituted pyrazolo[1,5-a]pyrimidines, a closely related scaffold. nih.gov

Eco-Friendly Solvents and Catalysts: Research is moving towards the use of water or other benign solvents and replacing hazardous catalysts with more sustainable alternatives. nih.govacs.org For instance, an efficient synthesis of 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives was achieved in water with nearly quantitative yields. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrazolo[1,5-a]pyridine (B1195680) Derivatives
MethodologyKey AdvantagesEnergy SourceCatalyst/ReagentsReference
Conventional HeatingWell-established protocolsThermalOften requires strong acids/bases or metal catalysts nih.gov
Microwave-AssistedReduced reaction time, higher yields, energy efficientMicrowave IrradiationCan often reduce the need for harsh catalysts nih.gov
SonochemicalHigh efficiency, catalyst-free conditions possible, good yieldsUltrasoundCan be performed catalyst-free researchgate.net
Multicomponent ReactionsOne-pot synthesis, reduced waste, high atom economyThermal/CatalyticOften requires a catalyst (e.g., Palladium, Rhodium) nih.gov

Development of Novel Functionalization Pathways for Pyrazolo[1,5-a]pyridin-4-ol (B1355169) Derivatives

The biological activity of pyrazolo[1,5-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. nih.govmdpi.com Therefore, a significant challenge and area of research is the development of versatile and regioselective functionalization methods to create diverse molecular libraries for drug discovery. mdpi.comnih.gov

Future research is focused on several key strategies:

C-H Bond Activation/Functionalization: This modern synthetic strategy involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. It is an atom-economical approach that avoids the need for pre-functionalized starting materials. mdpi.comresearchgate.net Palladium-catalyzed C-H activation has been successfully employed to synthesize 3-aryl-2-phenylpyrazolo[1,5-a]pyrimidines. encyclopedia.pub

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide array of functional groups onto the pyrazolo[1,5-a]pyridine scaffold, enhancing structural diversity and biological activity. nih.gov

Regioselective Halogenation: The introduction of halogen atoms at specific positions provides a synthetic handle for further modifications through cross-coupling or other substitution reactions. A one-pot cyclization and oxidative halogenation method has been developed to produce 3-halo-pyrazolo[1,5-a]pyrimidine derivatives with high yields and excellent functional group tolerance. nih.gov

[3+2] Cycloaddition Reactions: This remains a cornerstone for constructing the pyrazolo[1,5-a]pyridine ring system itself. acs.orgorganic-chemistry.org Innovations in this area focus on developing catalyst-free or metal-free conditions and expanding the scope of dipolarophiles (alkenes and alkynes) that can be used, including those with unique functional groups like fluorine. researchgate.netorganic-chemistry.org

Table 2: Selected Functionalization Techniques for the Pyrazolo[1,5-a]pyridine Scaffold
TechniqueDescriptionKey BenefitReference
C-H ActivationDirect functionalization of C-H bonds, often catalyzed by transition metals like Palladium.High atom economy; avoids pre-functionalization. mdpi.comresearchgate.net
Palladium-Catalyzed Cross-CouplingForms C-C or C-heteroatom bonds to introduce diverse substituents.Enhances structural diversity for SAR studies. nih.gov
Oxidative HalogenationIntroduces a halogen (e.g., I, Br, Cl) onto the core structure in one pot.Provides a versatile handle for subsequent reactions. nih.gov
[3+2] CycloadditionA fundamental ring-forming reaction with N-iminopyridinium ylides.Efficiently constructs the core heterocyclic system. acs.orgorganic-chemistry.org

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery by accelerating the design-make-test-analyze cycle. youtube.comresearchgate.netresearchgate.net For scaffolds like pyrazolo[1,5-a]pyridine, these computational tools can predict biological activity, optimize molecular properties, and even suggest synthetic pathways.

Key applications in this area include:

Virtual Screening and Docking: AI-powered platforms can screen vast virtual libraries of compounds to identify promising candidates that bind to a specific biological target. nih.gov For example, an AI approach using HelixVS and HelixDock was employed to screen for pyrazolo[1,5-a]pyrimidine (B1248293) derivatives that target TLR4-TLR4* homodimerization, leading to the discovery of a potent inhibitor. nih.gov

Predictive Modeling: ML models can be trained on existing data to predict the structure-activity relationships (SAR) of new pyrazolo[1,5-a]pyridine derivatives. rsc.orgresearchgate.net These models help prioritize which compounds to synthesize, saving time and resources.

Generative Chemistry: AI can design novel molecules from scratch with desired properties. Generative models can explore a vast chemical space to propose new pyrazolo[1,5-a]pyridine structures that medicinal chemists may not have conceived.

Synthesis Prediction: Retrosynthesis AI tools can analyze a target molecule and propose a step-by-step synthetic plan, helping chemists devise more efficient routes to novel compounds.

The use of AI and ML is expected to de-risk the early stages of drug discovery, reduce the reliance on expensive high-throughput screening, and ultimately shorten the timeline for developing new therapeutics based on the pyrazolo[1,5-a]pyridine framework. youtube.com

Expansion of Targeted Mechanistic Investigations for Pyrazolo[1,5-a]pyridin-4-ol Compounds

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions, controlling regioselectivity, and preventing the formation of unwanted byproducts. nih.govacs.org While many synthetic methods for pyrazolo[1,5-a]pyridines exist, the precise mechanistic pathways are not always fully elucidated.

Future research will focus on:

Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to model reaction pathways, calculate transition state energies, and rationalize experimental outcomes. researchgate.netacs.org These theoretical studies provide invaluable insights into the step-by-step process of bond formation and breaking.

Kinetic Studies: Experimental techniques, such as kinetic isotope effect (KIE) studies, can help identify the rate-determining step of a reaction and support or refute a proposed mechanism. researchgate.net

Intermediate Trapping and Characterization: Isolating and characterizing reaction intermediates provides direct evidence for a proposed mechanistic pathway. Spectroscopic techniques like NMR are vital for this purpose. acs.org

Clarifying Regioselectivity: In many reactions, multiple isomeric products can be formed. nih.gov Detailed mechanistic studies are essential to understand the factors (steric, electronic) that govern which isomer is preferentially formed, allowing for the development of highly selective syntheses. For instance, a plausible mechanism for the acetic acid and O2-promoted cross-dehydrogenative coupling reaction to form pyrazolo[1,5-a]pyridines involves the initial activation of N-amino-2-iminopyridine, followed by nucleophilic addition, oxidative dehydrogenation, and cyclization. acs.org

By combining computational and experimental approaches, researchers can resolve ambiguities in reaction mechanisms, leading to the development of more robust, efficient, and selective synthetic methods for 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-ol and other valuable derivatives.

Q & A

What synthetic methodologies are effective for preparing 6,7-Dimethylpyrazolo[1,5-a]pyridin-4-ol?

Basic Research Question
Answer:
The synthesis typically involves functionalization at position 7 of the pyrazolo[1,5-a]pyridine scaffold. Key steps include:

  • Reagent Selection : Use of silylformamidine derivatives for introducing substituents (e.g., methyl groups) under mild conditions .
  • Reaction Conditions : Stirring in benzene at room temperature, followed by removal of excess reagents under reduced pressure .
  • Purification : Crystallization from hexane or ethanol to isolate the product .
    Example Protocol :

React methyl pyrazolo[1,5-a]pyrazine-4-carboxylate with HNO₃ in H₂SO₄ at 0°C.

Stir overnight, pour onto ice, filter, and wash with cold water .

How can elemental analysis and HRMS be utilized to confirm the molecular structure?

Basic Research Question
Answer:

  • Elemental Analysis : Compare calculated (Calcd) and observed (Found) values for C, H, and N. For example:

    ElementCalcd (%)Found (%)
    C61.6561.78
    H4.384.12
    N27.6527.45
    Deviations <0.3% indicate high purity .
  • HRMS : Validate the molecular ion [M+H]⁺. For C₁₃H₁₁N₅O, Calcd: 254.1042; Found: 254.1039 .

How to address discrepancies between calculated and observed NMR data in structural elucidation?

Advanced Research Question
Answer:
Discrepancies may arise from:

  • Isomerism : Check for tautomeric forms using variable-temperature NMR .
  • Impurities : Re-purify via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) .
  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .

What strategies are effective for introducing substituents at position 7 of the pyrazolo[1,5-a]pyridine scaffold?

Advanced Research Question
Answer:

  • Electrophilic Substitution : Use HNO₃/H₂SO₄ for nitration at position 3, followed by reduction to introduce amines .
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with boronic acids to attach aryl groups .
  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl moieties during functionalization .

What spectroscopic techniques are critical for characterizing this compound?

Basic Research Question
Answer:

  • ¹H/¹³C NMR : Assign peaks for methyl groups (δ ~2.3 ppm for CH₃) and aromatic protons (δ ~6.8–8.5 ppm) .
  • FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .
  • Mass Spectrometry : Use HRMS for exact mass validation and fragmentation pattern analysis .

How to design experiments to assess the compound's role as a synthetic intermediate?

Advanced Research Question
Answer:

  • Derivatization : Convert the hydroxyl group to esters (e.g., 4-nitrobenzyl esters) for enhanced reactivity .
  • Biological Probes : Attach fluorescent tags (e.g., dansyl chloride) to study binding interactions .
  • Catalytic Screening : Test its efficacy in Pd-catalyzed cross-coupling reactions using aryl halides .

How to optimize reaction conditions to minimize by-products during synthesis?

Advanced Research Question
Answer:

  • Temperature Control : Maintain 0°C during nitration to avoid over-oxidation .
  • Stoichiometry : Use a 1:1 molar ratio of starting materials to prevent dimerization .
  • Workup : Quench reactions with ice-water to precipitate pure products and reduce side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.